
4-Tridecanol, 7-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tridecanol, 7-methyl- is an organic compound with the molecular formula C14H30O. It is a type of long-chain alcohol, specifically a methyl-branched tridecanol. This compound is characterized by its 14-carbon chain with a hydroxyl group (-OH) attached to the fourth carbon and a methyl group (-CH3) attached to the seventh carbon. It is used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tridecanol, 7-methyl- can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 7-methyl-4-tridecanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of 4-Tridecanol, 7-methyl- often involves the hydroformylation of 1-dodecene followed by hydrogenation. This process includes the addition of a formyl group (CHO) to the double bond of 1-dodecene, forming 7-methyl-4-tridecanal, which is then hydrogenated to produce the desired alcohol.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Tridecanol, 7-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde (7-methyl-4-tridecanal) or carboxylic acid (7-methyl-4-tridecanoic acid) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form hydrocarbons using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 7-methyl-4-tridecanal, 7-methyl-4-tridecanoic acid.
Reduction: 7-methyltridecane.
Substitution: 7-methyl-4-tridecyl chloride.
Applications De Recherche Scientifique
4-Tridecanol, 7-methyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and lubricants.
Biology: Investigated for its potential role in biological systems as a fatty alcohol.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of plasticizers, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Tridecanol, 7-methyl- involves its interaction with cellular membranes and enzymes. As a fatty alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, altering their activity and influencing metabolic pathways. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
1-Tridecanol: A straight-chain alcohol with similar physical properties but lacks the methyl branching.
2-Tridecanol: Another isomer with the hydroxyl group on the second carbon.
7-Tridecanol: Similar structure but without the methyl group.
Uniqueness: 4-Tridecanol, 7-methyl- is unique due to its specific branching and position of the hydroxyl group, which confer distinct chemical and physical properties. This branching can influence its reactivity and interactions with other molecules, making it valuable for specific applications where other isomers may not be as effective.
Propriétés
Numéro CAS |
574730-29-3 |
|---|---|
Formule moléculaire |
C14H30O |
Poids moléculaire |
214.39 g/mol |
Nom IUPAC |
7-methyltridecan-4-ol |
InChI |
InChI=1S/C14H30O/c1-4-6-7-8-10-13(3)11-12-14(15)9-5-2/h13-15H,4-12H2,1-3H3 |
Clé InChI |
JDLHHJNMKUZTNT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)CCC(CCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~1~-[(2,3-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218718.png)




![Thiourea, [3-fluoro-4-(methylpentylamino)phenyl]-](/img/structure/B14218741.png)

![Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14218748.png)


![[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid](/img/structure/B14218759.png)
![[(2S,6R)-6-(9H-Purin-9-yl)morpholin-2-yl]methanol](/img/structure/B14218774.png)
